

# electronic structure and bonding in SO radical

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## Compound of Interest

Compound Name: Sulfur monoxide

Cat. No.: B084418

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An In-depth Technical Guide to the Electronic Structure and Bonding in the **Sulfur Monoxide (SO) Radical**

## Introduction

**Sulfur monoxide (SO)** is a diatomic radical that plays a significant role in atmospheric chemistry, astrophysics, and combustion processes.[1] As a radical, it possesses an unpaired electron, rendering it highly reactive and transient under normal conditions.[2] A thorough understanding of its electronic structure and bonding is crucial for elucidating its reactivity and spectroscopic signatures. This guide provides a detailed analysis of the SO radical, tailored for researchers in chemistry and drug development, summarizing its electronic configuration, bonding characteristics, and spectroscopic properties through quantitative data and visualizations.

## Electronic Configuration and Ground State

The **sulfur monoxide** molecule contains a total of 12 valence electrons (six from sulfur and six from oxygen). This even number of electrons might suggest a stable, closed-shell molecule; however, like its isoelectronic counterpart dioxygen ( $O_2$ ), SO has a triplet ground state.[1] This means the molecule has two unpaired electrons with parallel spins, making it paramagnetic.

The ground electronic state of the SO radical is designated by the term symbol  $X^3\Sigma^-$ . The "X" indicates the ground state, the superscript "3" denotes a triplet spin multiplicity ( $2S+1 = 3$ , so the total spin  $S = 1$ ), and " $\Sigma$ " signifies that the total orbital angular momentum about the internuclear axis ( $\Lambda$ ) is zero.

## Molecular Orbital Theory

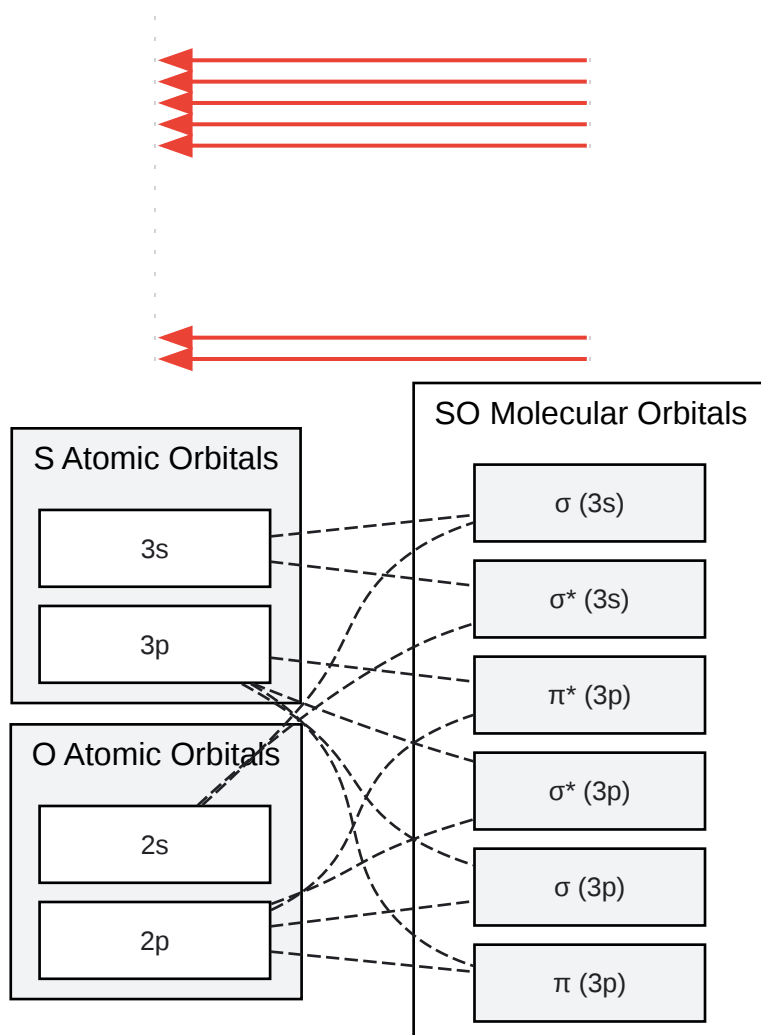
The bonding in SO is best described by molecular orbital (MO) theory. The atomic orbitals of sulfur (3s, 3p) and oxygen (2s, 2p) combine to form a series of sigma ( $\sigma$ ) and pi ( $\pi$ ) molecular orbitals. The 12 valence electrons fill these orbitals in order of increasing energy.

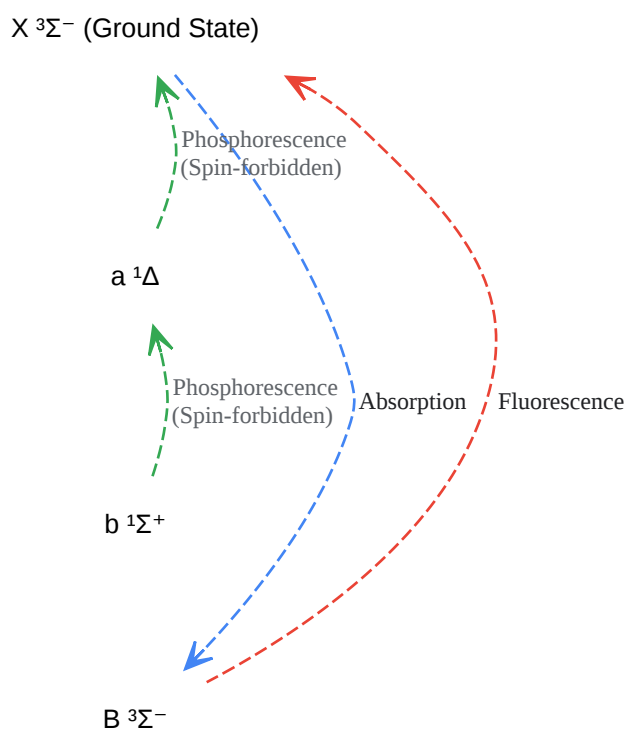
The simplified valence molecular orbital configuration for SO is:  $(\sigma_{3s})^2 (\sigma_{3s}^*)^2 (\sigma_{3p})^2 (\pi_{3p})^4 (\pi_{3p}^*)^2$

The highest occupied molecular orbitals (HOMOs) are the two degenerate antibonding  $\pi^*$  orbitals. According to Hund's rule, the two electrons occupying these orbitals will have parallel spins and reside in separate orbitals, leading to the triplet ( $^3\Sigma^-$ ) ground state. The presence of two electrons in antibonding orbitals reduces the bond order.

The bond order can be calculated as:  $\text{Bond Order} = \frac{1}{2} (\text{Number of bonding electrons} - \text{Number of antibonding electrons})$   
 $\text{Bond Order} = \frac{1}{2} (8 - 4) = 2$

This calculated bond order of 2 corresponds to a double bond between sulfur and oxygen, which is consistent with its Lewis structure.





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## References

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